

# An In-depth Technical Guide to LP-118 and LP352 (Bexicaserin)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | LP117    |           |  |  |
| Cat. No.:            | B1675261 | Get Quote |  |  |

Disclaimer: The initial search for "**LP117**" did not yield a specific chemical entity. However, extensive research has identified two promising drug candidates with similar nomenclature, LP-118 and LP352 (Bexicaserin), which are likely the subject of interest. This guide provides a comprehensive overview of the available technical information on these two compounds.

# Part 1: LP-118 - A Novel B-cell Lymphoma 2 (Bcl-2) and B-cell Lymphoma-extra large (Bcl-XL) Inhibitor Chemical Structure and Properties

LP-118 is a novel, orally bioavailable small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] It was synthesized from the scaffold of venetoclax, with key structural differences highlighted in research publications.[2][3] While the exact IUPAC name and SMILES string are not readily available in the provided search results, its PubChem ID is 146663563.[1]

Table 1: Physicochemical Properties of LP-118 (Conceptual)



| Property            | Value                      | Reference |
|---------------------|----------------------------|-----------|
| Molecular Formula   | Information not available  |           |
| Molecular Weight    | Information not available  | -         |
| IUPAC Name          | Information not available  | -         |
| PubChem ID          | 146663563                  | [1]       |
| Mechanism of Action | Bcl-2 and Bcl-XL inhibitor | [1]       |

#### **Pharmacological Properties and Mechanism of Action**

LP-118 is a dual inhibitor of Bcl-2 and Bcl-XL, proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis (programmed cell death).[1] By inhibiting these proteins, LP-118 restores the natural process of apoptosis in malignant cells.[1] Preclinical studies have shown that LP-118 is a potent inhibitor of Bcl-2 and has moderate activity against Bcl-XL, a design intended to minimize the platelet toxicity that has been a concern with other Bcl-XL inhibitors.[4]

The mechanism of action involves the induction of BAK activation and subsequent cytochrome C release from the mitochondria, key steps in the intrinsic apoptotic pathway.[5] This activity has been observed in both treatment-naïve and venetoclax-resistant cancer cell lines, suggesting its potential to overcome certain forms of drug resistance.[5]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of LP-118 inducing apoptosis.



### **Preclinical Efficacy**

Preclinical studies have demonstrated the efficacy of LP-118 in various cancer models, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][6]

- In vitro studies: LP-118 has shown potent cytotoxicity against treatment-naïve and venetoclax-resistant CLL cells.[5] It is also effective in cell lines with the BCL2 G101V mutation, a known mechanism of resistance to venetoclax.[5] In MCL cell lines, LP-118 exhibited high potency with IC50 values in the nanomolar range.[4]
- In vivo studies: In xenograft mouse models of CLL, LP-118 demonstrated a reduction in tumor burden and a survival advantage compared to venetoclax.[5] It also showed limited platelet toxicity in vivo, a significant advantage over earlier Bcl-XL inhibitors.[5] In MCL xenograft models, LP-118, both as a single agent and in combination with other therapies, resulted in significant tumor growth inhibition and even complete tumor regression in some cases.[4]

Table 2: Summary of LP-118 In Vitro Activity

| Cell Line                | Cancer Type | IC50 (nM) | Key Finding                                     | Reference |
|--------------------------|-------------|-----------|-------------------------------------------------|-----------|
| Treatment-naïve          | CLL         | 0.056     | More potent than venetoclax                     | [5]       |
| RS4;11 (BCL2<br>G101VOE) | ALL         | 15.67     | Effective against venetoclax-resistant mutation | [5]       |
| Granta519                | MCL         | 0.6       | Highly active in MCL                            | [4]       |
| REC-1                    | MCL         | 1.96      | Highly active in MCL                            | [4]       |

# **Experimental Protocols**

#### Foundational & Exploratory





Detailed experimental protocols are often found in the supplementary materials of research publications. While full, step-by-step protocols are not available in the provided search results, the following outlines the methodologies used in key preclinical experiments for LP-118.

#### 1.4.1 Cell Viability Assay (CellTiter-Glo®)

- Objective: To determine the cytotoxic effects of LP-118 on cancer cell lines.
- Methodology: The CellTiter-Glo® 2.0 assay (Promega) was used according to the manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.
  - o Cancer cell lines (e.g., REC-1, Granta519) were seeded in 96-well plates.
  - Cells were treated with varying concentrations of LP-118 or control compounds.
  - After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added to each well.
  - The plates were agitated on an orbital shaker for 2 minutes and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
  - Luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.[3][4]

#### 1.4.2 In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy and tolerability of LP-118 in a living organism.
- Methodology:
  - Animal Model: Immunocompromised mice (e.g., female SCID mice) were used.
  - Tumor Implantation: Human cancer cell lines (e.g., Granta519, REC-1) were subcutaneously injected into the flanks of the mice to establish tumors.[4]
  - Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. LP-118 was administered orally at specified doses and schedules (e.g., 50 mg/kg or 75 mg/kg, daily for 28 days).[4]







- Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
   Animal body weight and general health were also monitored.
- Endpoint: The study was concluded when tumors in the control group reached a
  predetermined size, or at the end of the treatment period. Tumor growth inhibition was
  calculated, and in some studies, survival was monitored.[4][5]





Click to download full resolution via product page

**Figure 2:** General workflow for in vivo xenograft studies of LP-118.





# Part 2: LP352 (Bexicaserin) - A Selective 5-HT2C Receptor Agonist Chemical Structure and Properties

Bexicaserin (also known as LP352) is an orally bioavailable, centrally acting, and highly selective serotonin 5-HT2C receptor agonist.[2][4] It is being developed for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[7]

Table 3: Physicochemical Properties of Bexicaserin (LP352)

| Property            | Value                                                                                                                     | Reference |
|---------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula   | C15H19F2N3O                                                                                                               | [2][4]    |
| Molecular Weight    | 295.334 g/mol                                                                                                             | [2]       |
| IUPAC Name          | (3R)-N-(2,2-difluoroethyl)-3-<br>methyl-1,10-<br>diazatricyclo[6.4.1.04,13]tridec<br>a-4,6,8(13)-triene-5-<br>carboxamide | [2]       |
| CAS Number          | 2035818-24-5                                                                                                              | [2]       |
| Mechanism of Action | Selective 5-HT2C receptor agonist                                                                                         | [2][4]    |

## **Pharmacological Properties and Mechanism of Action**

Bexicaserin is a "superagonist" at the 5-HT2C receptor, meaning it produces a greater response than the endogenous agonist, serotonin.[8] Its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is a key feature, as this is expected to minimize the risk of cardiovascular side effects associated with non-selective serotonergic drugs.[2] The activation of 5-HT2C receptors is thought to modulate GABAergic inhibition, thereby suppressing the central hyperexcitability that leads to seizures.[7]





Click to download full resolution via product page

Figure 3: Proposed mechanism of action for Bexicaserin (LP352) in seizure suppression.

## **Preclinical and Clinical Development**

Bexicaserin has undergone extensive preclinical testing and is currently in late-stage clinical development.

- Preclinical studies: In zebrafish and mouse models of epilepsy, LP352 has demonstrated broad antiepileptic activity, reducing seizures caused by various underlying mechanisms, including genetic mutations and neurotransmitter imbalances.[8]
- Clinical trials: Phase 1 studies in healthy volunteers have shown that bexicaserin is generally well-tolerated.[7] A Phase 1b/2a study (the PACIFIC study) in patients with DEEs showed promising results in reducing seizure frequency.[9] A global Phase 3 program is underway to further evaluate its safety and efficacy.[9] The FDA has granted Breakthrough Therapy designation to bexicaserin for the treatment of seizures associated with DEEs.[9]

Table 4: Summary of Bexicaserin (LP352) Pharmacokinetic Parameters

| Parameter                 | Species            | Value              | Reference |
|---------------------------|--------------------|--------------------|-----------|
| Oral Bioavailability (%F) | Rat                | Data not available | [6]       |
| Half-life (t1/2)          | Rat                | Data not available | [6]       |
| CNS Partitioning          | Preclinical models | Good               | [6]       |



#### **Experimental Protocols**

The following provides an overview of the methodologies used in preclinical seizure models for Bexicaserin.

#### 2.4.1 Zebrafish Seizure Models

- Objective: To assess the efficacy of LP352 in high-throughput, genetically and pharmacologically induced seizure models.
- Methodology:
  - Animal Model: Zebrafish larvae were used due to their rapid development and genetic tractability.[8]
  - Seizure Induction: Seizures were induced using various methods:
    - Genetic Model: Zebrafish with mutations in the scn1Lab gene, a model for Dravet syndrome.[8]
    - Pharmacological Models: Treatment with pro-convulsant agents like ethyl ketopentenoate (reduces GABA synthesis) or kainic acid (activates glutamate receptors).[8]
  - Treatment: Larvae were exposed to different concentrations of LP352 or a vehicle control.
  - Monitoring:
    - Locomotor Activity: Larval movement was tracked using an automated device in a 96well plate format.[8]
    - Brain Activity: Local field potentials were recorded from the optic tectum to quantify epileptiform activity.[8]
  - Endpoint: Reduction in locomotor hyperactivity and frequency/duration of epileptiform events were measured.[8]
- 2.4.2 Mouse Seizure Model (Pentylenetetrazol Infusion)

#### Foundational & Exploratory





- Objective: To evaluate the ability of LP352 to increase the seizure threshold in a rodent model.
- · Methodology:
  - Animal Model: Mice were used.
  - Treatment: LP352 was administered orally prior to seizure induction.[8]
  - Seizure Induction: The GABA-A antagonist pentylenetetrazol (PTZ) was administered intravenously.[8]
  - Monitoring: The time to the first myoclonic twitch and the onset of generalized clonus were recorded.[8]
  - Endpoint: A dose-dependent increase in the time to seizure onset was indicative of antiseizure activity.[8]





Click to download full resolution via product page

Figure 4: Workflow for preclinical seizure model evaluation of Bexicaserin (LP352).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. haematologica.org [haematologica.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]



- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax-resistant chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sec.gov [sec.gov]
- 8. lp352, a 5-ht2c superagonist, has broad antiepileptic activity in preclinical seizure models [aesnet.org]
- 9. Lundbeck to present new data on bexicaserin at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to LP-118 and LP352 (Bexicaserin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675261#lp117-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com